molecular formula C16H22N4OS B4417768 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide

Cat. No. B4417768
M. Wt: 318.4 g/mol
InChI Key: PVZHNBGVQMOOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide, also known as DETA/NO, is a chemical compound that has been widely used in scientific research. This compound is a nitric oxide (NO) donor, which means that it releases NO in a controlled manner. Nitric oxide is an important signaling molecule in the human body, and its release can have a variety of physiological effects.

Mechanism of Action

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide/NO releases nitric oxide in a controlled manner, which can activate the soluble guanylate cyclase (sGC) enzyme. This activation leads to the production of cyclic guanosine monophosphate (cGMP), which is a second messenger that can have a variety of physiological effects. cGMP can regulate blood pressure, smooth muscle relaxation, and platelet aggregation, among other things.
Biochemical and Physiological Effects:
This compound/NO has been shown to have a variety of biochemical and physiological effects. It can regulate blood pressure, reduce inflammation, and inhibit tumor growth. It has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide/NO in lab experiments is that it can release nitric oxide in a controlled manner, which allows for precise dosing. However, one limitation is that this compound/NO can be unstable and can decompose over time, which can affect its effectiveness.

Future Directions

There are many potential future directions for research related to 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide/NO. One area of interest is the development of new NO donors that are more stable and effective than this compound/NO. Another area of interest is the study of the role of nitric oxide in aging and age-related diseases. Additionally, this compound/NO could be used as a potential therapy for a variety of diseases, including cardiovascular disease, cancer, and neurodegenerative diseases.
In conclusion, this compound/NO is a chemical compound that has been widely used in scientific research to study the physiological effects of nitric oxide. Its controlled release of NO makes it a valuable tool for studying a variety of diseases and physiological processes. While there are limitations to its use, there are also many potential future directions for research related to this compound/NO.

Scientific Research Applications

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide/NO has been widely used in scientific research as a tool to study the physiological effects of nitric oxide. It has been used in studies related to cardiovascular disease, cancer, inflammation, and neurodegenerative diseases. This compound/NO has been shown to have anti-inflammatory and anti-tumor properties, and it has also been used to study the role of nitric oxide in neuronal signaling.

properties

IUPAC Name

2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-5-14-18-19-16(20(14)6-2)22-10-15(21)17-13-8-7-11(3)9-12(13)4/h7-9H,5-6,10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZHNBGVQMOOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1CC)SCC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide

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